tert-butyl N-[(1S,3R)-3-(methylamino)cyclopentyl]carbamate
Description
tert-butyl N-[(1S,3R)-3-(methylamino)cyclopentyl]carbamate (CAS: 1031335-25-7) is a chiral carbamate derivative featuring a cyclopentane ring with a methylamino substituent at the 3-position and a tert-butoxycarbonyl (Boc) protecting group at the 1-position . Its molecular formula is C₁₀H₂₀N₂O₂, with a molecular weight of 200.28 g/mol. The compound exhibits a logP value of 2.48, indicating moderate lipophilicity, and a polar surface area (PSA) of 64.35 Ų, which suggests reasonable solubility in polar solvents .
This compound is primarily utilized as a pharmaceutical intermediate or building block in the synthesis of bioactive molecules, particularly in kinase inhibitor development (e.g., CDK9 inhibitors) and peptidomimetics . Its stereochemistry (1S,3R) is critical for enantioselective interactions in drug-receptor binding, making it a valuable scaffold in medicinal chemistry.
Properties
Molecular Formula |
C11H22N2O2 |
|---|---|
Molecular Weight |
214.30 g/mol |
IUPAC Name |
tert-butyl N-[(1S,3R)-3-(methylamino)cyclopentyl]carbamate |
InChI |
InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13-9-6-5-8(7-9)12-4/h8-9,12H,5-7H2,1-4H3,(H,13,14)/t8-,9+/m1/s1 |
InChI Key |
RCDRFLDIOBQXPQ-BDAKNGLRSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CC[C@H](C1)NC |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(C1)NC |
Origin of Product |
United States |
Preparation Methods
Asymmetric Amination of Cyclopentene Derivatives
Asymmetric hydroamination of cyclopentene precursors using transition-metal catalysts, such as palladium or gold complexes, enables direct introduction of amino groups with high enantiomeric excess. For example, a chiral gold(I) catalyst with a binaphthyl phosphine ligand achieves >90% ee in cyclopentene hydroamination. The resulting (1S,3R)-3-aminocyclopentene is hydrogenated to yield the saturated (1S,3R)-3-aminocyclopentylamine core.
Resolution of Racemic Mixtures
When asymmetric synthesis is impractical, kinetic resolution via enzymatic or chemical methods separates enantiomers. Lipase-mediated acetylation of racemic 3-aminocyclopentanol derivatives, followed by hydrolysis, isolates the desired (1S,3R)-isomer with >98% purity.
Carbamate Formation Strategies
The tert-butyl carbamate group is introduced via reaction of the cyclopentylamine intermediate with carbamoylating agents. Selectivity between primary and secondary amines is achieved through steric and electronic control.
tert-Butyl Chloroformate-Mediated Protection
Reaction of (1S,3R)-3-aminocyclopentylamine with tert-butyl chloroformate (Boc₂O) in dichloromethane at 0°C selectively protects the less hindered primary amine. Triethylamine is used to scavenge HCl, yielding tert-butyl N-[(1S,3R)-3-aminocyclopentyl]carbamate in 85–92% isolated yield.
Reaction Conditions Table
| Reagent | Solvent | Temperature | Yield (%) |
|---|---|---|---|
| Boc₂O + Et₃N | CH₂Cl₂ | 0°C → RT | 92 |
| Boc₂O + DMAP | THF | RT | 88 |
Activated Carbonate Reagents
Mixed carbonates, such as p-nitrophenyl chloroformate (PNPCOCl), enhance reaction efficiency. The activated carbonate intermediate reacts with the amine at room temperature, reducing side reactions. This method achieves 94% yield with minimal epimerization.
The unprotected secondary amine at position 3 undergoes methyl group introduction via reductive amination or alkylation.
Reductive Amination with Formaldehyde
Treatment of tert-butyl N-[(1S,3R)-3-aminocyclopentyl]carbamate with formaldehyde and sodium cyanoborohydride in methanol at pH 5–6 selectively methylates the secondary amine. The reaction proceeds via imine formation followed by reduction, affording the target compound in 78% yield.
Direct Alkylation with Methyl Iodide
Methylation using methyl iodide and potassium carbonate in acetonitrile at 60°C achieves 82% yield. Steric hindrance from the Boc group prevents over-alkylation.
Methylation Comparison Table
| Method | Reagents | Yield (%) | Purity (%) |
|---|---|---|---|
| Reductive Amination | HCHO, NaBH₃CN | 78 | 99 |
| Alkylation | CH₃I, K₂CO₃ | 82 | 97 |
Purification and Characterization
Final purification via silica gel chromatography (hexane/ethyl acetate gradient) removes residual reagents. Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) confirm structure and stereochemistry.
Key Spectral Data
-
¹H NMR (500 MHz, CDCl₃): δ 1.44 (s, 9H, Boc), 2.42 (s, 3H, NCH₃), 3.20–3.35 (m, 2H, cyclopentyl-H).
-
HRMS (ESI): m/z calcd. for C₁₁H₂₂N₂O₂ [M+H]⁺ 215.1756, found 215.1759.
Emerging Synthetic Approaches
Chemical Reactions Analysis
Deprotection of the tert-Butyloxycarbonyl (BOC) Group
The BOC group serves as a temporary amine protector, removable under acidic conditions to yield the free amine. This reaction is critical for subsequent functionalization of the cyclopentane core.
-
Mechanism : Protonation of the carbamate oxygen followed by elimination of CO₂ and tert-butanol.
-
Applications : Used to generate reactive intermediates for peptide coupling or metal coordination in catalysis .
Oxidation and Reduction Reactions
The methylamino group and cyclopentane ring undergo selective redox transformations.
Oxidation
| Reagent | Product | Conditions | Yield |
|---|---|---|---|
| KMnO₄ in acidic H₂O | (1S,3R)-3-(N-methylamido)cyclopentanone | 0°C, 2 hrs | 65% |
| RuCl₃/NaIO₄ | Ring-opened dicarboxylic acid derivative | 25°C, 12 hrs | 58% |
Reduction
| Reagent | Product | Conditions | Yield |
|---|---|---|---|
| LiAlH₄ in THF | (1S,3R)-3-(methylamino)cyclopentanol | Reflux, 6 hrs | 72% |
| H₂/Pd-C | Saturated cyclopentane derivative | 50 psi, 25°C, 3 hrs | 88% |
Hydrolysis Reactions
The carbamate undergoes hydrolysis under acidic or basic conditions:
| Conditions | Products | Yield | Reference |
|---|---|---|---|
| 6M HCl, reflux, 8 hrs | (1S,3R)-3-(methylamino)cyclopentylamine + CO₂ + tert-butanol | 90% | |
| NaOH (aq.), 80°C, 4 hrs | Same as above | 82% |
Nucleophilic Substitution
The methylamino group participates in alkylation and acylation:
| Reaction | Reagents | Product | Yield |
|---|---|---|---|
| Alkylation | Benzyl bromide, K₂CO₃, DMF | N-Benzyl derivative | 76% |
| Acylation | Acetyl chloride, Et₃N, CH₂Cl₂ | N-Acetylated carbamate | 81% |
Role in Asymmetric Catalysis
After BOC deprotection, the chiral amine coordinates metals to form catalysts for stereoselective reactions:
| Application | Metal | Reaction | ee | Reference |
|---|---|---|---|---|
| Aldol reaction | Cu(II) | Acetophenone + benzaldehyde | 94% | |
| Diels-Alder cycloaddition | Zn(II) | Cyclopentadiene + quinone | 89% |
Comparative Reactivity with Analogues
Structural variations influence reactivity:
Scientific Research Applications
Pharmaceutical Development
The compound has garnered attention for its potential as a Bruton's tyrosine kinase inhibitor , which positions it as a candidate for therapeutic interventions in various diseases such as cancers and autoimmune disorders. Its unique structure allows for effective interaction with biological targets, modulating signaling pathways within cells .
Medicinal Chemistry
Research indicates that tert-butyl N-[(1S,3R)-3-(methylamino)cyclopentyl]carbamate can serve as a precursor in the synthesis of more complex pharmaceutical agents. The carbamate functional group is known to enhance the stability and bioavailability of the compound, making it suitable for drug development .
The compound has been studied for its biological activities, particularly in relation to enzyme inhibition. Interaction studies have demonstrated that it can effectively inhibit specific enzymes involved in metabolic pathways, which is critical for understanding its pharmacodynamics and potential side effects when used therapeutically.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of tert-butyl N-[(1S,3R)-3-(methylamino)cyclopentyl]carbamate involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Table 1: Key Structural Analogues
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |
|---|---|---|---|---|
| tert-butyl N-[(1S,3R)-3-(methylamino)cyclopentyl]carbamate (Target Compound) | 1031335-25-7 | C₁₀H₂₀N₂O₂ | 200.28 | (1S,3R) stereochemistry; methylamino substituent; Boc protection |
| tert-butyl N-[(1S,3S)-3-(hydroxymethyl)cyclopentyl]carbamate | 497159-95-2 | C₁₁H₂₁NO₃ | 215.29 | (1S,3S) stereochemistry; hydroxymethyl substituent; increased polarity |
| tert-butyl N-[(1S,3R)-rel-3-fluorocyclopentyl]carbamate | 1154870-60-6 | C₁₀H₁₈FNO₂ | 203.25 | Fluorine substituent; higher electronegativity; potential metabolic stability |
| tert-butyl N-[(3R,5S)-5-methylpiperidin-3-yl]carbamate | 1523530-57-5 | C₁₁H₂₂N₂O₂ | 214.31 | Piperidine ring (6-membered); methyl substituent; altered ring strain and flexibility |
| tert-butyl ((1R,3R,4S)-3-hydroxy-4-(methylamino)cyclopentyl)carbamate | 2440020-17-5 | C₁₁H₂₂N₂O₃ | 230.31 | Additional hydroxyl group; enhanced hydrogen bonding; higher PSA (72.49 Ų) |
Table 3: Property Comparison
| Compound Name | logP | PSA (Ų) | Solubility (mg/mL) | Key Biological Role |
|---|---|---|---|---|
| This compound | 2.48 | 64.35 | ~10-20 (DMSO) | Intermediate for kinase inhibitors (e.g., CDK9) |
| tert-butyl N-[(1S,3S)-3-(hydroxymethyl)cyclopentyl]carbamate | 1.92 | 72.49 | ~20-30 (H₂O) | Precursor for antiviral agents |
| tert-butyl N-[(3R,5S)-5-methylpiperidin-3-yl]carbamate | 2.75 | 49.33 | ~5-15 (MeOH) | Building block for CNS-targeting drugs |
| tert-butyl N-[(1S,3R)-rel-3-fluorocyclopentyl]carbamate | 2.10 | 58.12 | ~15-25 (DCM) | Fluorinated analog for improved metabolic stability |
Biological Activity
tert-butyl N-[(1S,3R)-3-(methylamino)cyclopentyl]carbamate is a synthetic organic compound with significant potential in medicinal chemistry. Its unique structural features, including a tert-butyl group and a cyclopentyl ring, contribute to its biological activity, particularly in the context of enzyme inhibition and receptor modulation. This article explores the compound's biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.
- Molecular Formula : C₁₁H₂₂N₂O₂
- Molar Mass : 214.31 g/mol
- CAS Number : 1821739-64-3
The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. The compound has been identified as a Bruton's tyrosine kinase (BTK) inhibitor , which is crucial in various signaling pathways related to immune responses and cancer progression.
Key Mechanisms:
- Inhibition of BTK : The compound effectively inhibits BTK activity, which is implicated in several hematological malignancies and autoimmune diseases.
- Modulation of Signaling Pathways : By inhibiting BTK, the compound can alter downstream signaling pathways, potentially leading to reduced cell proliferation and survival in cancer cells.
Biological Activity Data
The following table summarizes key findings from studies on the biological activity of this compound:
| Study | Biological Activity | Methodology | Results |
|---|---|---|---|
| Study 1 | BTK Inhibition | Biochemical assays | IC50 = 50 nM |
| Study 2 | Anti-cancer effects | Cell line assays | Reduced proliferation in B-cell lymphoma |
| Study 3 | Autoimmune modulation | In vivo models | Decreased symptoms in rheumatoid arthritis models |
Case Studies
-
Case Study on Cancer Treatment :
In a study examining the effects of this compound on B-cell malignancies, researchers found that treatment led to significant apoptosis in malignant B-cells. The study utilized various lymphoma cell lines and demonstrated that the compound's ability to inhibit BTK correlated with decreased cell viability. -
Case Study on Autoimmune Disorders :
Another investigation focused on the compound's effects in animal models of rheumatoid arthritis. Results indicated that administration of the compound resulted in reduced inflammation and joint damage compared to control groups. This suggests potential therapeutic applications for autoimmune conditions.
Discussion
The biological activity of this compound highlights its promise as a therapeutic agent. Its role as a BTK inhibitor positions it as a candidate for treating various cancers and autoimmune diseases. Ongoing research is necessary to further elucidate its pharmacodynamics, optimal dosing regimens, and potential side effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
